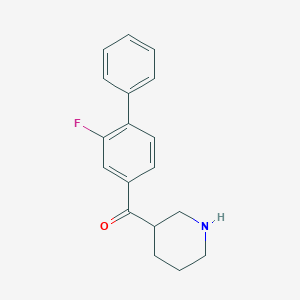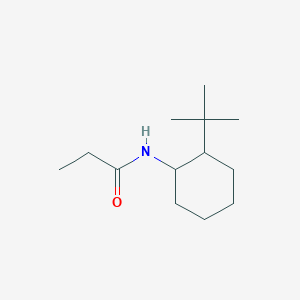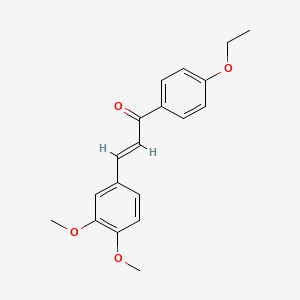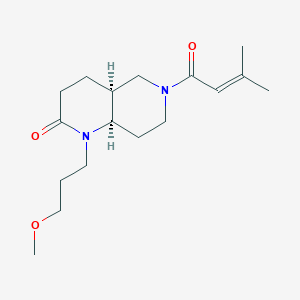
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride, also known as FP-methyl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FP-methyl is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
作用机制
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride acts as a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes, including pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. The compound has also been demonstrated to reduce inflammation and improve cognitive function in various disease models. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been shown to increase food intake and body weight in animals, which may have implications for the treatment of cachexia in cancer patients.
实验室实验的优点和局限性
One advantage of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endocannabinoid signaling without affecting other pathways in the body. However, one limitation of using (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride is its relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
未来方向
There are several potential future directions for research on (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of novel formulations that can improve the compound's pharmacokinetic properties, such as its half-life and bioavailability. Another direction is the investigation of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride and its effects on endocannabinoid signaling in different physiological contexts.
合成方法
The synthesis of (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride involves the reaction of 2-fluoro-4-biphenylcarboxylic acid with 3-piperidinylmethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with methylamine hydrochloride to yield (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride hydrochloride. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
科学研究应用
(2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. The compound has been shown to increase endocannabinoid levels in the body, which can lead to analgesic and anxiolytic effects. (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer therapy. Additionally, (2-fluoro-4-biphenylyl)(3-piperidinyl)methanone hydrochloride has been used as a tool compound in various biochemical and pharmacological studies to elucidate the role of FAAH in endocannabinoid signaling.
属性
IUPAC Name |
(3-fluoro-4-phenylphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-11-14(18(21)15-7-4-10-20-12-15)8-9-16(17)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIJDPLCDTEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)
![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)
